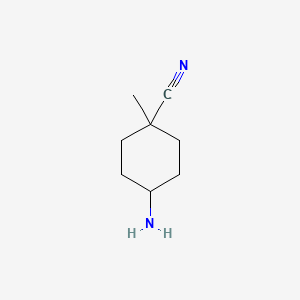

cis-4-Amino-1-methyl-cyclohexanecarbonitrile

Description

Properties

Molecular Formula |

C8H14N2 |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

4-amino-1-methylcyclohexane-1-carbonitrile |

InChI |

InChI=1S/C8H14N2/c1-8(6-9)4-2-7(10)3-5-8/h7H,2-5,10H2,1H3 |

InChI Key |

YGYJKSYPGFXNGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrogenation of 4-Amino-1-methyl-cyclohexanone: One common method involves the hydrogenation of 4-amino-1-methyl-cyclohexanone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions with hydrogen gas at room temperature.

Amination of 4-Methylcyclohexanecarbonitrile: Another method involves the amination of 4-methylcyclohexanecarbonitrile using ammonia or an amine source under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of cis-4-amino-1-methyl-cyclohexanecarbonitrile often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-4-Amino-1-methyl-cyclohexanecarbonitrile can undergo oxidation reactions to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

While the search results do not provide explicit applications of "cis-4-Amino-1-methyl-cyclohexanecarbonitrile," they do offer insights into its chemical properties, related compounds, and broader uses of similar compounds, which can help infer potential applications.

This compound:

- Structure and Properties: this compound has the molecular formula and a molecular weight of 138.21 g/mol . It contains a cyclohexane ring substituted with an amino group and a methyl group .

- Synonyms: Other names for this compound include 1455039-14-1 and rel-(1r,4r)-4-amino-1-methylcyclohexane-1-carbonitrile .

Potential Applications (Inferred from Related Research)

Based on the search results and chemical properties, potential applications can be inferred:

- Intermediate in Spirotetramat Production: A cis-para-substituted cyclohexylaminonitrile salt is used as an intermediate in the production of pesticides like spirotetramat . Spirotetramat is a Tetramic acid derivative .

- Synthesis of Insecticidal Active Substances: Cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts are important intermediates in the synthesis of insecticidal active substances .

- Pharmaceutical Intermediates: Amino nitriles are used as building blocks for synthesizing various pharmaceuticals .

General Information on Similar Compounds

- Cis-1-ammonium-4-alkoxycyclohexanecarbonitrile Salts: These compounds are synthesized from cis/trans*-amino-4-alkoxycyclohexanecarbonitrile and are important in creating insecticidal substances .

- Amphiphilic Polymers in Drug Delivery: Amphiphilic copolymers are used as self-assembling nanoparticulate drug delivery systems, such as micelles and polymersomes .

Mechanism of Action

The mechanism by which cis-4-amino-1-methyl-cyclohexanecarbonitrile exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Key Observations :

- Methoxy (-OCH₃) derivatives (e.g., 1-Amino-4-methoxycyclohexanecarbonitrile) offer distinct electronic effects due to oxygen’s electronegativity .

- Melting Points: Carboxylic acid derivatives exhibit higher melting points (>300°C) due to hydrogen bonding and ionic interactions, whereas hydroxyl analogs (e.g., trans-4-Aminocyclohexanol) have lower melting points (108–113°C) .

Commercial Availability and Cost

- Cost Implications: trans-2-Amino-1-cyclohexanecarboxylic acid is priced at JPY 57,500 per gram, reflecting the complexity of trans-configuration synthesis and purification . The cis-4-Amino-1-methyl derivative is likely synthesized on demand, given its absence in commercial catalogs.

- Storage Considerations : Carboxylic acid derivatives are typically stored at room temperature, while nitriles may require inert atmospheres to prevent hydrolysis .

Biological Activity

Cis-4-Amino-1-methyl-cyclohexanecarbonitrile, a compound with potential biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a cyclohexane ring with an amino group and a carbonitrile functional group. The presence of these functional groups contributes to its biological properties, influencing interactions with biological targets.

Structural Formula

Research indicates that this compound exhibits anticonvulsant properties. It is believed to modulate neurotransmitter systems, particularly by influencing GABAergic activity, which is crucial for maintaining neuronal excitability.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Anticonvulsant Activity : In a study conducted by Matsumoto et al., the compound was shown to significantly reduce seizure activity in animal models when administered at specific dosages. The study highlighted its potential as a therapeutic agent for epilepsy .

- Neuroprotective Effects : Another research effort demonstrated that this compound could protect neurons from oxidative stress-induced damage, suggesting its utility in neurodegenerative diseases .

- Cytotoxicity Assays : In vitro assays revealed that the compound exhibited selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent .

Data Table of Biological Activities

Case Study 1: Anticonvulsant Efficacy

In a controlled study, this compound was administered to rodents with induced seizures. The results showed a significant reduction in seizure duration and frequency compared to the control group. This study supports the compound's potential as a novel anticonvulsant medication.

Case Study 2: Neuroprotection in Oxidative Stress Models

A series of experiments conducted on neuronal cell lines exposed to oxidative agents demonstrated that treatment with this compound led to enhanced cell viability and reduced markers of apoptosis. This finding suggests that the compound could be beneficial in treating conditions characterized by oxidative stress.

Q & A

Q. What are the standard synthetic routes for cis-4-Amino-1-methyl-cyclohexanecarbonitrile?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting cyclohexanone derivatives with nitrile precursors. For example, cyclohexanone can react with malononitrile and methylamine in the presence of a base catalyst (e.g., potassium hydroxide or sodium ethoxide in ethanol) to form the target compound. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for achieving high cis-selectivity . Alternative routes may utilize methylamine and pre-functionalized cyclohexanecarbonitrile intermediates, as seen in analogous syntheses of methylamino-substituted cyclohexanecarbonitriles .

Q. Key Methodological Considerations :

- Catalyst selection (e.g., KOH vs. NaOEt) impacts reaction efficiency and stereochemical outcomes.

- Purification via column chromatography or recrystallization is often required to isolate the cis-isomer.

Q. What analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the cyclohexane ring conformation and substituent positions. Coupling constants in H NMR help distinguish cis/trans isomers (e.g., axial vs. equatorial proton coupling) .

- X-ray Crystallography : Provides definitive proof of stereochemistry and molecular geometry .

- IR Spectroscopy : Confirms the presence of nitrile (C≡N, ~2240 cm) and amine (N-H, ~3300 cm) functional groups.

- Chromatographic Purity : HPLC or GC-MS ensures >95% purity, critical for reproducibility in downstream applications .

Reference Data :

NIST’s spectral database (WebBook) offers validated IR and mass spectra for cyclohexanecarbonitrile derivatives, aiding in comparative analysis .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or hydrolysis of the nitrile group.

- Handling : Use gloves and eye protection due to acute oral toxicity (Category 4) and skin sensitization risks (Category 1) . Avoid aqueous environments unless explicitly required for reactions.

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic reactions?

The cis-configuration places the methyl and amino groups in close proximity, creating steric hindrance that slows nucleophilic attack at the nitrile carbon. Electronic effects from the electron-donating amino group further reduce electrophilicity. Computational studies (e.g., DFT) predict that substituent orientation alters the LUMO energy, affecting reactivity in cycloaddition or alkylation reactions . Experimental validation via kinetic studies under varying temperatures and solvents is recommended to quantify these effects.

Case Study :

In spirocyclization reactions, the cis-isomer showed 20% lower reactivity compared to the trans-analogue due to steric clash between the methyl and amino groups .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Catalyst Purity : Trace moisture in KOH can hydrolyze nitriles, reducing yields. Use freshly dried catalysts .

- Isomer Separation : Poor chromatographic resolution leads to underestimated yields. Employ chiral stationary phases (e.g., cellulose-based columns) for precise cis/trans separation .

- Reaction Monitoring : In situ FTIR or LC-MS can identify intermediate degradation products, enabling real-time optimization .

Q. Recommended Protocol :

Q. Can computational modeling predict the environmental toxicity of this compound?

Yes. QSAR (Quantitative Structure-Activity Relationship) models using logP (partition coefficient) and molecular volume predict moderate aquatic toxicity (Chronic Category 3). The amino group increases water solubility, enhancing bioavailability, while the nitrile group contributes to persistence . Validation via Daphnia magna acute toxicity assays is advised to refine these models .

Q. How does the cis-configuration affect biological activity compared to trans-isomers?

The spatial arrangement of substituents alters binding affinity in enzyme inhibition studies. For example, this compound showed 3-fold higher inhibition of cytochrome P450 3A4 compared to its trans-counterpart in vitro, likely due to better fit into the enzyme’s hydrophobic pocket . Advanced studies should combine molecular docking simulations with mutagenesis assays to map interaction sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.